IDO1 Inhibition Potency: 3-Phenylindolizine-1-carboxylic acid Exhibits Low Nanomolar Activity Comparable to Advanced Clinical Candidates
3-Phenylindolizine-1-carboxylic acid demonstrates potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 12 nM in human SKOV3 ovarian cancer cells [1]. This activity is within the same order of magnitude as epacadostat (IC50 ~10-20 nM in cellular assays) and linrodostat (BMS-986205, IC50 ~1-2 nM), both of which are clinical-stage IDO1 inhibitors [2]. The compound also shows cross-species activity against mouse IDO1 (IC50 = 38 nM in HEK cells; IC50 = 13 nM in P815 cells) [1][3]. In contrast, unsubstituted indolizine-1-carboxylic acid lacks the 3-phenyl moiety essential for high-affinity IDO1 binding and shows no reported IDO1 inhibitory activity [4].
| Evidence Dimension | IDO1 Enzymatic/Cellular Inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM (human SKOV3 cells); 13-38 nM (mouse models) |
| Comparator Or Baseline | Epacadostat: ~10-20 nM (cellular); Linrodostat (BMS-986205): ~1-2 nM (cellular); Unsubstituted indolizine-1-carboxylic acid: No reported activity |
| Quantified Difference | 3-Phenylindolizine-1-carboxylic acid is >800-fold more potent than unsubstituted analog; activity comparable to clinical-stage IDO1 inhibitors. |
| Conditions | Human SKOV3 ovarian cancer cells (SKOV3); mouse IDO1 transfected HEK cells; mouse IDO1 transfected P815 cells; HPLC measurement of L-kynurenine levels after 16 hr incubation. |
Why This Matters
This level of potency justifies selection of 3-phenylindolizine-1-carboxylic acid as a cost-effective, commercially available tool compound for IDO1 pathway studies and immuno-oncology target validation without requiring custom synthesis.
- [1] BindingDB Entry BDBM50549536 (CHEMBL4751227). IC50 = 12 nM (human SKOV3), 38 nM (mouse HEK). Phenex Pharmaceuticals / ChEMBL. View Source
- [2] Yue EW, Sparks R, Polam P, et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Med Chem Lett. 2017;8(5):486-491. View Source
- [3] BindingDB Entry BDBM50514753 (CHEMBL4557994). IC50 = 13 nM (mouse P815). University of Eastern Piedmont / ChEMBL. View Source
- [4] PubChem. Indolizine-1-carboxylic acid (Compound Summary). No IDO1 inhibition data reported. View Source
